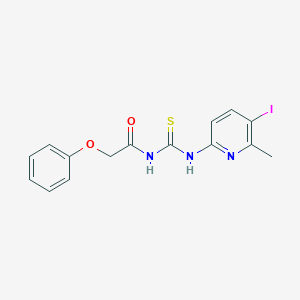
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea, also known as IPTU, is a chemical compound that has been widely studied for its potential applications in scientific research. IPTU is a thiourea derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mécanisme D'action
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea works by binding to a specific site on the STING protein, preventing it from functioning properly. This inhibition leads to a decrease in the production of certain cytokines, which are involved in the immune response. By selectively targeting STING, this compound has the potential to be a more effective and specific inhibitor than other compounds currently available.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. In addition to its inhibition of STING, this compound has been shown to have anti-inflammatory properties and to modulate the activity of certain enzymes in the body. These effects make this compound a promising candidate for further study in a variety of areas, including immunology, oncology, and neurology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea is its specificity for STING, which allows for more precise and targeted inhibition. However, this compound may have limitations in terms of its stability and solubility, which can affect its effectiveness in lab experiments. Additionally, more research is needed to fully understand the potential side effects of this compound and its long-term safety.
Orientations Futures
There are many potential future directions for research on N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea. One area of interest is the development of new treatments for autoimmune diseases, based on the selective inhibition of STING by this compound. Other potential applications include the use of this compound in cancer research, where it may be able to modulate the immune response to better target cancer cells. Additionally, further study is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in a variety of fields.
Méthodes De Synthèse
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea can be synthesized using a variety of methods, including the reaction of 5-iodo-6-methyl-2-pyridinamine with phenoxyacetyl chloride, followed by reaction with thiourea. Other methods involve the use of different starting materials and reagents.
Applications De Recherche Scientifique
N-(5-iodo-6-methyl-2-pyridinyl)-N'-(phenoxyacetyl)thiourea has been studied extensively for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of certain proteins in the body. This compound has been shown to selectively inhibit the activity of a protein called STING, which is involved in the immune response. By inhibiting STING, researchers can better understand the role of this protein in the immune system and potentially develop new treatments for autoimmune diseases.
Propriétés
Formule moléculaire |
C15H14IN3O2S |
|---|---|
Poids moléculaire |
427.3 g/mol |
Nom IUPAC |
N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C15H14IN3O2S/c1-10-12(16)7-8-13(17-10)18-15(22)19-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,17,18,19,20,22) |
Clé InChI |
ZVDPFPBYRSHAFJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
SMILES canonique |
CC1=C(C=CC(=N1)NC(=S)NC(=O)COC2=CC=CC=C2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]butanamide](/img/structure/B238105.png)

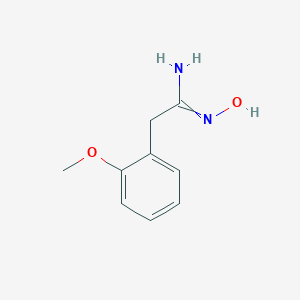
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
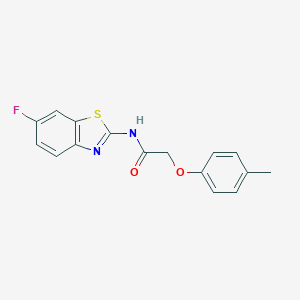
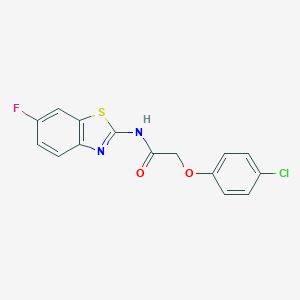
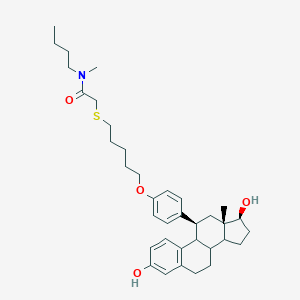
![4-chloro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238135.png)
![N-{4-[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-butyramide](/img/structure/B238143.png)

![N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B238146.png)
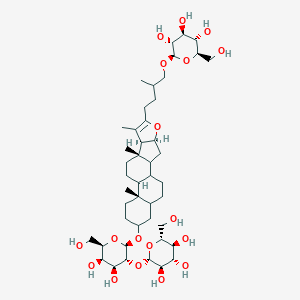
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)